molecular formula C24H24O2 B14586266 4,4'-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) CAS No. 61064-72-0

4,4'-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol)

Cat. No.: B14586266
CAS No.: 61064-72-0
M. Wt: 344.4 g/mol
InChI Key: QXKJUECZQNRDBM-UHFFFAOYSA-N
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Description

4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) is an organic compound characterized by its unique structure, which includes two phenol groups connected by a phenylethene bridge. This compound is known for its high degree of conjugation, which imparts significant stability and reactivity. It is commonly used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through its highly conjugated structure, which allows for efficient electron delocalization. This property makes it an effective antioxidant, as it can donate electrons to neutralize free radicals. The phenol groups can interact with various molecular targets, including enzymes and receptors, modulating their activity and pathways involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) is unique due to its specific combination of phenol groups and a phenylethene bridge, which provides a balance of stability and reactivity. Its high degree of conjugation makes it particularly useful in applications requiring efficient electron delocalization and antioxidant properties.

Properties

CAS No.

61064-72-0

Molecular Formula

C24H24O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-[1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethenyl]-2,6-dimethylphenol

InChI

InChI=1S/C24H24O2/c1-15-10-20(11-16(2)23(15)25)22(14-19-8-6-5-7-9-19)21-12-17(3)24(26)18(4)13-21/h5-14,25-26H,1-4H3

InChI Key

QXKJUECZQNRDBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=CC2=CC=CC=C2)C3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

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